![molecular formula C21H20ClN3O3S B3710028 2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3710028.png)
2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-(pyridin-2-ylmethyl)acetamide
Overview
Description
2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that features a benzenesulfonyl group, a chloro-substituted aniline, and a pyridin-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps:
Formation of the benzenesulfonyl chloride intermediate: This can be achieved by reacting benzenesulfonyl chloride with an appropriate base.
Nucleophilic substitution: The benzenesulfonyl chloride intermediate reacts with 3-chloro-4-methylaniline to form the sulfonamide.
Acylation: The sulfonamide is then acylated with pyridin-2-ylmethyl acetic acid under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylaniline moiety.
Reduction: Reduction reactions can occur at the benzenesulfonyl group.
Substitution: The chloro group on the aniline ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the methylaniline moiety.
Reduction: Reduced forms of the benzenesulfonyl group.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-(pyridin-2-ylmethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with proteins, potentially inhibiting their function. The pyridin-2-ylmethyl group may facilitate binding to nucleic acids or other biomolecules, affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonyl chloride
- 2-Nitrobenzenesulfonyl chloride
- 4-(Trifluoromethyl)benzenesulfonyl chloride
Uniqueness
What sets 2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-(pyridin-2-ylmethyl)acetamide apart is its unique combination of functional groups, which confer specific reactivity and binding properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-(pyridin-2-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S/c1-16-10-11-18(13-20(16)22)25(29(27,28)19-8-3-2-4-9-19)15-21(26)24-14-17-7-5-6-12-23-17/h2-13H,14-15H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZDYZVXMBEMMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NCC2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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